Chemical structure and properties of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine
Chemical structure and properties of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Research Chemical
This technical guide delves into the chemical structure and putative properties of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine, a compound situated at the intersection of academic curiosity and pharmaceutical potential. It is imperative to state from the outset that publicly accessible, peer-reviewed data on this specific molecule is sparse. Consequently, this document adopts a dual approach: presenting established structural information while also offering expert-driven, scientifically-grounded predictions for its physicochemical properties, synthesis, and potential biological activity. This guide is structured to serve as a foundational resource for researchers embarking on the synthesis and characterization of this compound, providing a framework for experimental design and interpretation.
Chemical Identity and Structural Elucidation
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is a disubstituted acetamidine derivative. Its systematic IUPAC name provides a clear blueprint for its molecular architecture.
-
IUPAC Name: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine
-
CAS Number: 19958-81-3
-
Molecular Formula: C₁₂H₁₇N₃O
The core of the molecule is an acetamidine functional group (CH₃-C(=N)-N). One nitrogen atom of the amidine is dimethylated (-N(CH₃)₂), while the other is substituted with a 4-acetylaminophenyl group. This latter substituent consists of a para-substituted benzene ring bearing an acetylamino (-NHCOCH₃) moiety.
Caption: Chemical structure of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Physicochemical Properties: A Predictive Analysis
In the absence of experimentally determined data, computational models provide valuable estimates for the physicochemical properties of a molecule. The following table summarizes the predicted properties for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. These values should be considered as a guide for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.
| Property | Predicted Value |
| Molecular Weight | 219.29 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 55.4 Ų |
| Formal Charge | 0 |
| pKa (most basic) | 9.5 (predicted for the amidine nitrogen) |
| pKa (most acidic) | 14.5 (predicted for the amide nitrogen) |
Proposed Synthetic Pathway
While no specific synthesis for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine has been published, a plausible synthetic route can be devised based on established organic chemistry principles. A logical approach would involve the formation of the amidine bond from an appropriate amine and an activated amide or imidoyl chloride.
Conceptual Synthetic Workflow:
A likely two-step synthetic strategy would proceed as follows:
-
Preparation of N,N-Dimethyl-N'-(4-nitrophenyl)acetamidine: This intermediate can be synthesized by reacting 4-nitroaniline with N,N-dimethylacetamide dimethyl acetal or by the reaction of 4-nitroaniline with a Vilsmeier-type reagent derived from N,N-dimethylacetamide.
-
Reduction of the Nitro Group and Acetylation: The nitro group of the intermediate is reduced to an amine, for example, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride. The resulting amino compound is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Caption: A proposed two-step synthetic workflow for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.
Experimental Considerations:
-
Amidine Formation: The reaction of an amine with an acetal or Vilsmeier reagent is a standard method for amidine synthesis. Reaction conditions would need to be optimized, likely involving heating in a suitable solvent.
-
Nitro Group Reduction: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst and solvent can influence the reaction rate and yield.
-
Acetylation: The acetylation of the resulting aniline derivative is a straightforward reaction, typically carried out in the presence of a base to neutralize the acid byproduct.
Predicted Spectroscopic Profile
The structural features of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine allow for the prediction of its key spectroscopic signatures, which are essential for its characterization upon synthesis.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-8.0 ppm), corresponding to the para-substituted benzene ring.
-
Amide Proton: A singlet in the downfield region (approx. δ 9.5-10.5 ppm).
-
N,N-dimethyl Protons: A singlet integrating to six protons (approx. δ 2.9-3.1 ppm).
-
Amidine Methyl Protons: A singlet integrating to three protons (approx. δ 2.0-2.2 ppm).
-
Acetyl Methyl Protons: A singlet integrating to three protons (approx. δ 2.0-2.2 ppm).
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A resonance in the downfield region (approx. δ 168-172 ppm).
-
Amidine Carbon: A resonance around δ 150-155 ppm.
-
Aromatic Carbons: Four distinct signals in the aromatic region (approx. δ 115-145 ppm).
-
N,N-dimethyl Carbons: A signal around δ 35-40 ppm.
-
Amidine and Acetyl Methyl Carbons: Resonances in the upfield region (approx. δ 15-25 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A sharp absorption band around 3300-3400 cm⁻¹ (amide N-H).
-
C=O Stretching: A strong absorption band around 1660-1680 cm⁻¹ (amide I band).
-
C=N Stretching: An absorption band around 1640-1660 cm⁻¹ (amidine).
-
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): An expected peak at m/z = 219.14. High-resolution mass spectrometry would be crucial for confirming the elemental composition.
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the acetyl group, the dimethylamino group, and cleavage of the amidine bond.
-
Potential Biological Activity and Applications: A Link to Diminazene
The structural similarity of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine to the known trypanocidal drug, diminazene, suggests a potential for related biological activity. Diminazene is an aromatic diamidine that has been used for the treatment of trypanosomiasis and babesiosis in animals.[1][2] The mechanism of action of diminazene is thought to involve binding to the minor groove of DNA, particularly at AT-rich sequences.[3]
Given that N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine also possesses a core amidine structure linked to an aromatic system, it is plausible that it could exhibit antiparasitic properties. The N-acetyl group may influence its pharmacokinetic and pharmacodynamic properties, potentially altering its solubility, metabolic stability, and target binding affinity compared to diminazene.
Primary applications for this compound would likely be in the realm of:
-
Drug Discovery: As a lead compound or a scaffold for the development of new antiparasitic agents.
-
Structure-Activity Relationship (SAR) Studies: To probe the importance of the terminal functional groups in the biological activity of diamidine-based compounds.
-
Chemical Biology: As a tool compound to investigate the biological targets of diamidines.
Conclusion: A Call for Empirical Investigation
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine represents a molecule of significant interest at the frontier of medicinal chemistry research. While this guide provides a comprehensive theoretical framework for its properties and synthesis, it underscores the critical need for empirical validation. Future research should focus on the successful synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its potential biological activities, particularly as an antiparasitic agent. The insights gained from such investigations will be invaluable in determining the ultimate utility of this novel chemical entity.
References
- U.S. National Library of Medicine. (n.d.). Time in Sussex County, US. Google.
-
Pharmaffiliates. (n.d.). Diminazene Diaceturate-impurities. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of Diminazene Diaceturate. Retrieved from [Link]
- Miller, D. B. (2005). The pharmacokinetics of diminazene aceturate after intramuscular and intravenous administration in the healthy dog. University of Pretoria.
-
Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method. (n.d.). PMC. Retrieved from [Link]
- A review on therapeutic activities of diminazene acetur
- Atsriku, C., Watson, D. G., Tettey, J. N. A., Grant, M. H., & Skellern, G. G. (2002). Determination of diminazene aceturate in pharmaceutical formulations by HPLC and identification of related substances by LC/MS. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 979–986.
- Google Patents. (n.d.). CN104610096A - Diminazene aceturate production method.
- An-Najah Staff. (n.d.).
-
Wikipedia. (n.d.). Diminazene. Retrieved from [Link]
